3-(Aminomethyl)adamantan-1-ol

Übersicht

Beschreibung

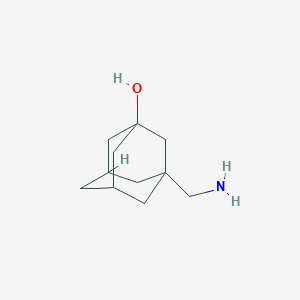

3-(Aminomethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H19NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its rigid and bulky structure. The presence of an aminomethyl group and a hydroxyl group attached to the adamantane framework makes this compound unique and versatile in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-(Aminomethyl)adamantan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of amantadine (1-aminoadamantane) followed by reduction and hydroxylation. The steps are as follows:

Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform the nitration reaction, resulting in a nitrated intermediate.

Reduction: The nitrated intermediate is reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to obtain the corresponding amine.

Hydroxylation: The amine is then subjected to hydroxylation under alkaline conditions to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of readily available raw materials, simple operations, and environmentally friendly conditions. The yield of the final product is generally high, often exceeding 80%, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)adamantan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted adamantane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-(Aminomethyl)adamantan-1-one or 3-(Aminomethyl)adamantane-1-carboxylic acid.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted adamantane derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)adamantan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential as a biochemical probe and in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including antiviral and neuroprotective effects.

Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Amino-3-adamantanol

- 3-Amino-1-adamantanol

- 1-Amino-3-hydroxyadamantane

Comparison

3-(Aminomethyl)adamantan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the adamantane framework. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its structure provides enhanced stability and rigidity, making it a valuable compound in various applications .

Biologische Aktivität

3-(Aminomethyl)adamantan-1-ol, a compound with the molecular formula CHNO, is a derivative of adamantane known for its unique structural features, including an aminomethyl group and a hydroxyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group enhances the compound’s solubility and reactivity, facilitating its interaction with enzymes and receptors involved in various cellular signaling pathways.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity . It has been studied for its potential to inhibit viral replication by interfering with viral entry or assembly processes. For example, compounds derived from adamantane structures have shown promise against influenza viruses.

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties . Its ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that compounds with adamantane cores can enhance cognitive functions and protect neuronal cells from oxidative stress.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown activity against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The structural characteristics of adamantane derivatives are believed to contribute to their efficacy as anticancer agents .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antiviral Activity Against Influenza : A study demonstrated that derivatives of adamantane, including this compound, effectively inhibited the replication of influenza virus in vitro. The mechanism involved blocking the viral M2 protein, crucial for viral uncoating .

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive performance compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.

- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound exhibited significant cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner .

Research Findings Summary

| Activity | Target/Effect | Findings |

|---|---|---|

| Antiviral | Influenza virus | Inhibits viral replication via M2 protein blockade |

| Neuroprotective | Neuronal cells | Reduces neuronal loss; improves cognitive function |

| Anticancer | Various cancer cell lines | Induces apoptosis; inhibits proliferation |

Eigenschaften

IUPAC Name |

3-(aminomethyl)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKCTCWOWSGKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.